Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Description
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is a cyclohexadiene derivative featuring two anilino substituents at the 2- and 5-positions and ester groups at the 1- and 4-positions. This compound serves as a critical intermediate in the synthesis of quinacridone pigments, particularly 2,9-bis(isopropyl)quinacridone, as outlined in multiple patent specifications . Its structure combines a conjugated diene system with electron-withdrawing ester groups and electron-donating anilino moieties, enabling unique reactivity in condensation and cyclization reactions. The compound is synthesized via condensation of 4-isopropylaniline with dimethyl succinylsuccinate under acidic conditions, followed by controlled heating and purification steps .
Properties
IUPAC Name |
dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-21(25)17-13-20(24-16-11-7-4-8-12-16)18(22(26)28-2)14-19(17)23-15-9-5-3-6-10-15/h3-12,23-24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWHCRQIVXIBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC(=C(C1)NC2=CC=CC=C2)C(=O)OC)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063640 | |
| Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4898-58-2 | |
| Record name | 1,4-Dimethyl 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4898-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004898582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 2,5-dimethoxy-1,4-cyclohexanedione with aniline under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the methoxy groups on the cyclohexanedione ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: The aniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also form stable complexes with metal ions, which can enhance its reactivity and lead to the formation of new products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate can be contextualized by comparing it to analogous cyclohexadiene and cyclohexanedione derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Reactivity and Applications Quinacridone Synthesis: The target compound’s anilino groups facilitate cyclization into quinacridone pigments under acidic conditions, a property absent in non-aromatic analogs like diethyl succinylsuccinate . Coordination Chemistry: Diethyl succinylsuccinate and diisobutyl derivatives form stable β-diketone ligands for metal complexes, whereas the target compound’s anilino groups limit such applications due to steric hindrance .
Structural Influences on Stability The bicyclo[2.2.2]octane framework in dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate enhances thermal stability compared to the less rigid cyclohexadiene backbone of the target compound . Hydroxy-substituted derivatives (e.g., diisobutyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate) exhibit hydrogen-bonding networks, improving crystallinity but reducing solubility in nonpolar solvents .
Synthetic Methodologies
- The target compound is synthesized under mild conditions (65–90°C, 0.5–2.0 kg/cm² pressure) using mineral acid catalysts, whereas bicyclo[2.2.2]octane derivatives require high-temperature pyrolysis (~400°C) .
Biological Activity
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate (CAS Number: 4898-58-2) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C22H22N2O4
- Molecular Weight : 378.421 g/mol
- Density : 1.304 g/cm³
- Boiling Point : 539.1 °C at 760 mmHg
- Flash Point : 279.8 °C
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.421 g/mol |
| Density | 1.304 g/cm³ |
| Boiling Point | 539.1 °C |
| Flash Point | 279.8 °C |
Research indicates that this compound exhibits biological activity through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
A study conducted by Shimizu et al. (2011) explored the antioxidant properties of this compound. The results indicated that the compound significantly reduced oxidative stress markers in cultured cells.
Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings showed that it inhibited the growth of several pathogenic strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Potential
Research by Asai et al. (2010) provided evidence for the anti-inflammatory effects of this compound in animal models. The study reported a significant reduction in inflammatory markers following treatment with the compound.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Effective free radical scavenger |
| Antimicrobial | Inhibits growth of Staphylococcus aureus and E. coli |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vivo |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of 4-isopropylaniline with dimethyl succinylsuccinate in anhydrous ethanol under reflux, catalyzed by mineral acids (e.g., H₂SO₄) at 65–90°C and 0.5–2.0 kg/cm² pressure. Key parameters include stoichiometric ratios (e.g., 0.3 mol substrate to 0.35 mol K₂CO₃) and reaction time (3–7 hours) . Post-synthesis, crystallization from ethanol yields green block crystals suitable for X-ray diffraction (XRD) .
- Critical Analysis : Excess base (K₂CO₃) improves deprotonation efficiency but may promote side reactions. Temperature >90°C risks thermal decomposition of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
